molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Número de catálogo: B110321
Número CAS: 588-46-5
Peso molecular: 149.19 g/mol
Clave InChI: UZJLYRRDVFWSGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzylacetamide (C₉H₁₁NO; molecular weight: 149.19 g/mol) is a secondary amide characterized by a benzyl group attached to the nitrogen of an acetamide moiety . It is a white to yellow crystalline solid with a melting point of 61°C and a boiling point of 157°C, soluble in organic solvents like chloroform and acetone . Synthesized via solvent-free iron(III) chloride-catalyzed amidation (99% yield) or Ritter reaction (48% yield) , it serves as a versatile organic building block in chemical synthesis, enabling acylation, alkylation, and reduction reactions . Its stability and reactivity make it valuable in pharmaceuticals, polymers, and metabolic studies, particularly as a metabolite of the antiparasitic drug benznidazole (BZN) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Activity:
Recent studies have utilized N-benzylacetamide derivatives in the design of anticonvulsant agents. A quantitative structure-activity relationship (QSAR) study was conducted on 90 derivatives, which demonstrated promising anticonvulsant activity against maximal electroshock-induced seizures. The study utilized molecular docking to evaluate the binding affinity of these compounds to gamma-aminobutyric acid aminotransferase (GABA_AT), revealing that some derivatives exhibited binding affinities comparable to established anticonvulsants like carbamazepine and phenytoin .

SARS-CoV-2 Inhibition:
this compound derivatives have also been investigated for their inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of compounds were synthesized and tested, with several showing significant inhibitory activity. For instance, compounds 6b2 , 6b5 , 6c9 , 6d2 , and 6d5 exhibited IC50 values ranging from 1.11 μM to 4.55 μM, demonstrating potential as antiviral agents against COVID-19 .

Potential in Treating Neglected Diseases

Chagas Disease:
this compound has been identified as a metabolite associated with benznidazole (BNZ), a drug used to treat Chagas disease. Studies suggest that this compound may possess trypanocidal activity, potentially enhancing the efficacy of BNZ while also being linked to side effects experienced during treatment. This highlights its role in pharmacotherapy and the need for further investigation into its therapeutic potential .

Synthetic Applications

Synthesis of Amides:
this compound can be synthesized through enzymatic reactions involving N-substituted formamide deformylase, which catalyzes the formation of various N-benzyl carboxamides. This method presents a novel route for producing this compound and its derivatives, expanding its utility in synthetic organic chemistry .

Antimicrobial Properties

In-Silico Evaluations:
Research has shown that this compound and its derivatives possess antimicrobial properties. In-silico evaluations have been conducted to assess their effectiveness against various microbial strains, indicating their potential use as antimicrobial agents in pharmaceutical applications .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticonvulsant AgentsQSAR studies indicate strong anticonvulsant activity
SARS-CoV-2 InhibitorsIC50 values range from 1.11 μM to 4.55 μM
Neglected DiseasesChagas Disease TreatmentPotential trypanocidal activity linked to BNZ
Synthetic ChemistrySynthesis of AmidesNovel enzymatic synthesis routes identified
Antimicrobial PropertiesAntimicrobial ActivityEffective against various microbial strains

Mecanismo De Acción

The mechanism of action of N-Benzylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in metabolic processes.

    Pathways: It may influence pathways related to drug metabolism, including hepatic enzymes responsible for the biotransformation of xenobiotics.

Comparación Con Compuestos Similares

Physicochemical Properties and Stability

Table 3: Physicochemical Comparison

Compound Molecular Weight Melting Point Solubility LogP Reference
N-Benzylacetamide 149.19 61°C Chloroform, acetone 1.32
Benzeneacetamide 135.16 155°C Water, ethanol 0.98
N-Benzylacetoacetamide 191.23 103°C Acetone, DCM 1.75
N-Benzyl-N-phenylacetamide 225.29 - Organic solvents 2.50

This compound’s lower melting point vs. benzeneacetamide reflects reduced crystallinity due to the benzyl group. Increased lipophilicity (higher LogP) in N-benzyl derivatives enhances membrane permeability .

Metabolic Pathways and Toxicity

Table 4: Metabolic and Toxicological Profiles

Compound Metabolic Pathway Toxicity Profile Reference
This compound (BAA) BZN hepatic metabolism (detoxification) LD₅₀ = 550 mg/kg (mice)
2-(2-Aminoimidazol-1-yl)-NBAA BZN nitro-reduction Non-toxic
N-Benzylacetoacetamide Not reported No data

BAA, a stable BZN metabolite, is detected in pediatric Chagas patients but lacks direct trypanocidal activity . Its low toxicity contrasts with BZN’s adverse effects, suggesting metabolic detoxification pathways .

Actividad Biológica

N-Benzylacetamide (NBA) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C9H11NOC_9H_{11}NO. It consists of a benzyl group attached to an acetamide moiety. The structure can be represented as follows:

N Benzylacetamide C6H5CH2C O NH2\text{N Benzylacetamide }\text{C}_6\text{H}_5\text{CH}_2\text{C O NH}_2

This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological effects.

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Viral Replication : A study identified N-benzylacetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Compounds derived from this compound showed IC50 values ranging from 1.11 μM to 4.55 μM, indicating potent antiviral activity against SARS-CoV-2 .
  • Antiparasitic Activity : this compound has been linked to the metabolism of benznidazole (BNZ), a drug used to treat Chagas disease. It is hypothesized that this compound may possess trypanocidal activity, contributing to the therapeutic effects observed in patients undergoing treatment with BNZ .
  • Anticonvulsant Properties : Research into derivatives of this compound has shown potential anticonvulsant activity. A quantitative structure-activity relationship (QSAR) study evaluated various derivatives for their effectiveness in suppressing seizure activity, suggesting that modifications to the this compound structure can enhance its pharmacological profile .

Antiviral Activity Against SARS-CoV-2

A series of studies focused on synthesizing and evaluating N-benzylacetamides for their inhibitory effects on SARS-CoV-2 RdRp. The most promising compounds demonstrated significant inhibition of RNA synthesis, which is critical for viral replication. The following table summarizes the IC50 values of selected compounds:

CompoundIC50 Value (μM)
6d51.11 ± 0.05
6b23.35 ± 0.21
6c91.65 ± 0.05
Remdesivir (control)1.19 ± 0.36

These findings indicate that modifications to the N-benzyl group can enhance antiviral efficacy, highlighting the potential for developing new therapeutic agents based on this scaffold .

Antiparasitic Mechanism

In a clinical study involving pediatric patients treated with benznidazole, this compound was identified as a significant metabolite in plasma samples. The presence of this metabolite suggested a possible role in both the efficacy and side effects associated with benznidazole treatment for Chagas disease . The study emphasized the need for further research to elucidate the relationship between this compound levels and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Benzylacetamide?

  • Molecular formula : C₉H₁₁NO; Molecular weight : 149.19 g/mol .
  • Melting point : 60°C (literature range: 58–60°C) .
  • Spectroscopic data :

  • IR : Peaks at 3292 cm⁻¹ (N-H stretch), 1643 cm⁻¹ (C=O stretch) .
  • NMR : ¹H NMR (CDCl₃) δ 7.30–7.15 (m, 5H, aromatic), 4.34 (d, J = 5.6 Hz, 2H, CH₂), 1.94 (s, 3H, CH₃) .
  • GC-MS : Molecular ion [M⁺] at 149.1 m/z .

Q. What synthetic methods are commonly used to prepare this compound?

  • Magnesium-catalyzed N-acetylation : Solvent-free conditions with benzylamine, yielding 96% product .
  • Iron(III) chloride-catalyzed amidation : Near-quantitative yield (99%) under solvent-free conditions .
  • General protocols : Include characterization via TLC (Rf = 0.71 in CH₃OH/silica gel) and validation against literature spectral data .

Q. Is this compound found in natural sources?

  • Yes, it is identified as a natural product in Lepidium meyenii (Maca plant) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

  • Catalyst selection : Magnesium powder or FeCl₃ enable solvent-free, high-yield reactions (>95%) .
  • Purification : Use silica gel chromatography or recrystallization to achieve >99% purity .
  • Process monitoring : Track reaction progress via TLC and confirm product identity with GC-MS or NMR .

Q. What analytical techniques are most effective for characterizing this compound in complex biological matrices?

  • LC-MS/MS : Detects [M+H]⁺ at 150 m/z and fragmentation patterns (e.g., 135, 120 m/z) to confirm structure in plasma .
  • HPLC/UV : Quantifies this compound in pharmacokinetic studies but requires MS/MS for unambiguous identification .
  • Multi-technique validation : Cross-reference NMR, IR, and MS data to resolve ambiguities in complex samples .

Q. What are the metabolic pathways leading to the formation of this compound in humans?

  • Origin : Detected as a stable metabolite of Benzenequindone (BNZ) in pediatric Chagas disease patients .
  • Proposed pathway : BNZ undergoes nitro-reduction and acetylation in the liver, yielding this compound as a terminal metabolite .
  • Significance : Its stability suggests a role in BNZ’s pharmacological or toxicological profile, though mechanistic studies are pending .

Q. How do structural modifications of this compound influence its biological activity?

  • Derivative synthesis : Substitution at the benzyl or acetamide group alters activity. Example: 2-(1H-Benzimidazol-2-ylsulphanyl)-N-benzylacetamide (VS25) shows enhanced bioactivity .
  • Methodology : Introduce functional groups via alkylation or conjugation, then assess activity via in vitro assays (e.g., antimicrobial or cytotoxic screens) .

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Validation strategies :

  • Compare NMR and IR data across multiple studies (e.g., δ 1.94 ppm for CH₃ in CDCl₃ vs. δ 2.01 ppm in other reports ).
  • Use high-resolution MS to resolve ambiguities in molecular ion assignments .
    • Reference standards : Cross-check against NIST-certified data or synthesize authentic samples for direct comparison .

Métodos De Preparación

Schotten-Baumann Reaction: Acylation of Benzylamine

The Schotten-Baumann reaction is a classical method for synthesizing N-benzylacetamide via the acylation of benzylamine with acetyl chloride or acetic anhydride. This biphasic reaction occurs in a water-organic solvent system (e.g., ethyl acetate or diethyl ether) with aqueous sodium hydroxide to neutralize hydrochloric acid byproducts .

Reaction Conditions and Mechanism

  • Reactants : Benzylamine (1.0 equiv.) and acetyl chloride (1.1–1.5 equiv.) in ethyl acetate.

  • Base : 10% NaOH aqueous solution.

  • Temperature : Room temperature (25°C).

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetyl chloride, forming the amide bond .

Yield and Purity :

ParameterValue
Yield (Batch)85–92%
Purity≥95% (HPLC)
Reaction Time10–30 minutes

This method is favored for its simplicity and scalability but requires careful pH control to prevent emulsion formation during workup .

Catalytic Amidation Using Methyl Acrylate

A patent-pending method employs methyl acrylate and N-benzylamine under reflux conditions with calcium metal as a catalyst and phenothiazine as a polymerization inhibitor .

Optimized Protocol

  • Molar Ratio : Methyl acrylate : N-benzylamine = 3 : 2.

  • Catalyst : Calcium metal (0.5 wt%).

  • Inhibitor : Phenothiazine (0.5 wt%).

  • Temperature : 110°C (reflux).

  • Reaction Time : 4 hours .

Post-Reaction Processing :

  • Distillation : Excess methyl acrylate is removed via atmospheric distillation (130°C) followed by vacuum distillation.

  • Recrystallization : Toluene is used to purify the crude product, yielding white crystals.

Performance Metrics :

MetricValue
Yield92%
Purity99.8% (by HPLC)
Melting Point64–65°C

This method achieves high purity and is suitable for industrial-scale production but requires rigorous temperature control to avoid side reactions .

Continuous Flow Synthesis

Recent advancements in flow chemistry enable rapid, high-yield synthesis of this compound. A microreactor system with a T-shaped mixer (0.5 mm ID) and PTFE tubing (1 mm ID) optimizes mass transfer and heat dissipation .

Flow Parameters

  • Flow Rates : 0.10–6.00 mL/min.

  • Residence Time : 2.5 seconds.

  • Solvent : Ethyl acetate.

  • Workup : In-line quenching with 1 M HCl.

Comparative Efficiency (Batch vs. Flow) :

ParameterBatch (10 s)Flow (2.5 s)
Yield78%95%
Space-Time Yield12 g/L·h48 g/L·h
E-Factor8.22.1

Flow synthesis reduces waste and improves reproducibility, making it ideal for high-throughput applications .

Enzymatic Synthesis via Deformylases

Biocatalytic methods using N-substituted formamide deformylase (from Arthrobacter pascens) offer a green alternative. The enzyme catalyzes the reverse reaction, coupling benzylamine with carboxylic acids (e.g., formate, acetate) .

Reaction Setup

  • Substrates : Benzylamine (1 M) and sodium acetate (1 M).

  • Enzyme : Purified deformylase (0.1 mg/mL).

  • Conditions : pH 7.0, 25°C, 24 hours.

Outcomes :

ProductYield (%)
This compound65
N-Benzylformamide72

While enzymatic synthesis is eco-friendly, its industrial adoption is limited by enzyme cost and slower reaction rates .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Schotten-Baumann85–9295HighModerate (HCl waste)
Catalytic Amidation9299.8IndustrialLow (recyclable catalyst)
Flow Synthesis9599HighLow (reduced solvent)
Enzymatic6590LowMinimal

Propiedades

IUPAC Name

N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLYRRDVFWSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052249
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-46-5
Record name N-Benzylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After completion of the reaction, 1% hydrochloric acid (23 g) was dropwide added at 10° C. or lower and after stirred for 30 minutes, settled and separated. The obtained organic layer was washed with 9% salt water (7 g) at 5 to 10° C., settled and separated. The obtained organic layer was washed with an aqueous 5% sodium hydrogen carbonate solution (11.8 g) at 15 to 30° C., settled and separated After that, the organic layer was washed with ion-exchange water (6 g) at 25 to 35° C., settled and separated. The obtained organic layer was evaporated to obtain a solution (10.04 g) of a desired pale yellowish transparent solution or white solid. The content was found 86.5% by gas chromatography analysis. The pure product yield was 8.68 g (yield 87.8% based on acetic acid). The content of impurities are as follows; diisobutylcarbonate: 2.0%, and N-isobutyloxycarbonyl)-benzylamine: 2.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of benzylamine was dissolved in 200 ml of methylene chloride followed by the addition of 26 ml of triethylamine and dropwise addition of 7.3 ml of acetyl chloride at 0° C. After stirring for 1 hour at room temperature, 2 ml of methanol was added to the reaction system at 0° C. followed by 120 ml of water and separation of the phases. The aqueous layer was extracted with 100 ml of chloroform, and the resulting organic layer was concentrated after drying with anhydrous sodium sulfate to obtain 8.55 g of the target compound (yield: 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods III

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. Recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 g. of needle-like crystals of N-benzyl acetamide are obtained (yield: 84 percent). m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods IV

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. After recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 of needle-like crystals of N-benzyl acetamide are obtained (yield: 84%).m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods V

Procedure details

Benzylamine (1 mL) and acetic acid (20 mL) may be mixed together. The mixture may be heated at 115° C. for 17 hours. The excess acetic acid may be distilled from the reaction mixture using a rotary evaporator. The product may be crystallized from toluene. The mixture may be cooled to 0° C. and then filtered.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vinyltrifluoroborate
Vinyltrifluoroborate
N-Benzylacetamide
Vinyltrifluoroborate
Vinyltrifluoroborate
N-Benzylacetamide
Vinyltrifluoroborate
Vinyltrifluoroborate
N-Benzylacetamide
Vinyltrifluoroborate
Vinyltrifluoroborate
N-Benzylacetamide
Vinyltrifluoroborate
Vinyltrifluoroborate
N-Benzylacetamide
Vinyltrifluoroborate
Vinyltrifluoroborate
N-Benzylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.